

efficacy comparison of fungicides derived from 5-Chloro-2-methylthiophenol

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Compound of Interest

Compound Name: 5-Chloro-2-methylthiophenol

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Efficacy of 2-Alkylthio-Benzimidazole Fungicides: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of fungicides derived from the structural class of 2-alkylthio-benzimidazoles, which includes derivatives of **5-Chloro-2-methylthiophenol**. The analysis is based on available experimental data from recent studies, focusing on their performance against various fungal pathogens.

Comparative Antifungal Efficacy

Recent research has explored the synthesis and antifungal activity of novel benzimidazole derivatives containing a thioether linkage at the 2-position. These compounds have shown promising activity against a range of fungal species. The following tables summarize the available quantitative data on their efficacy.

A study on novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles reported significant fungicidal activities against *Botrytis cinerea* and *Sclerotinia sclerotiorum*.^[1] Several compounds from this series exhibited excellent or notable inhibition of these plant pathogens.^[1]

Table 1: Antifungal Activity of 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole Derivatives^[1]

Compound	R1 Substituent	R2 Substituent	Activity against <i>Botrytis cinerea</i>	Activity against <i>Sclerotinia sclerotiorum</i>
5a	H	Methyl	Excellent	-
5c	H	Propyl	-	Notable
5f	H	Benzyl	Excellent	Notable
5g	Fluorine	Methyl	Excellent	-
5h	Fluorine	Ethyl	Excellent	Notable
5i	Fluorine	Benzyl	Excellent	Notable
5l	Chlorine	Benzyl	Excellent	Notable

Note: "Excellent" and "Notable" activities are as described in the source publication; specific inhibition percentages at given concentrations were not provided in a comparative table format.

Another study focused on the in vitro antifungal evaluation of 2-thioalkylaryl-benzimidazoles against *Candida albicans*.^[2] The results highlighted that the introduction of a nitro group significantly increased the antifungal activity, with some compounds being substantially more efficient than the commercial antifungal agent ketoconazole.^[2]

Table 2: In Vitro Antifungal Activity of 2-Thioalkylaryl-benzimidazole Derivatives against *Candida albicans*^[2]

Compound	R5 Substituent	Ar Substituent	Minimum Inhibitory Quantity (IMQ) in µg	Comparison to Ketoconazole
3b	H	3-Nitrobenzyl	0.008	1250 times more efficient
3c	Nitro	Benzyl	0.03	333 times more efficient
3d	Nitro	3-Nitrobenzyl	0.008	1250 times more efficient
9c	Nitro	3-Nitrobenzyl (with N-ethyl-morpholino)	0.03	333 times more efficient
Ketoconazole	-	-	10	-

Experimental Protocols

The efficacy data presented in this guide were primarily obtained through the following key experimental methodologies:

Mycelium Growth Rate Method

This is a standard *in vitro* assay to determine the inhibitory effect of a fungicide on the growth of mycelial fungi.[3][4]

- Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized. The test fungicide is then incorporated into the molten agar at various concentrations.[5]
- Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed at the center of the fungicide-amended agar plate.[5]
- Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.[5]

- Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of inhibition is calculated by comparing the growth in the treated plates to that in control plates (without the fungicide).[5]
- EC50 Determination: The concentration of the fungicide that inhibits 50% of the mycelial growth (EC50) is then calculated from the dose-response curve.[6]

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is commonly used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, particularly for yeasts like *Candida* species.

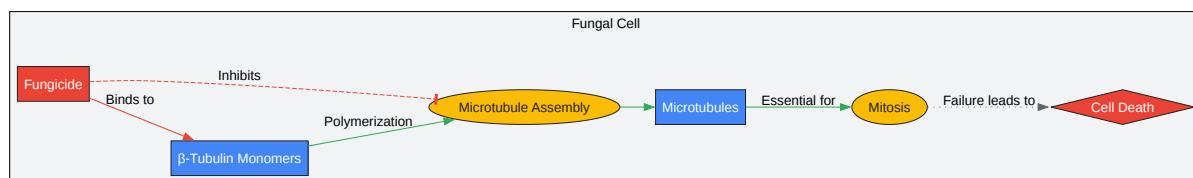
- Preparation of Test Plates: A series of dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with a standardized suspension of the fungal cells.
- Incubation: The plates are incubated under appropriate conditions for a specified time (e.g., 24-48 hours).
- MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action: Inhibition of β -Tubulin Polymerization

Fungicides belonging to the benzimidazole class, which includes 2-alkylthio-benzimidazoles, share a common mechanism of action. They disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division and other vital cellular processes.[7]

The primary target of benzimidazole fungicides is the β -tubulin protein.[7] By binding to β -tubulin, these fungicides inhibit its polymerization into microtubules. This disruption of the

microtubule assembly leads to the arrest of mitosis and ultimately cell death.^[7] A molecular docking study of a potent 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole derivative (compound 5i) revealed that the benzimidazole and pyrimidine rings interact with key amino acid residues of the β -tubulin protein, such as Gln-11, Tyr-208, and Tyr-222, through hydrogen bonds and π - π stacking.^[1]



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Mechanism of action of benzimidazole fungicides.

Conclusion

Fungicides with a 2-alkylthio-benzimidazole scaffold demonstrate significant potential for controlling a variety of fungal pathogens, including important plant pathogens and human opportunistic pathogens. The efficacy of these compounds can be significantly enhanced through chemical modifications, such as the introduction of specific substituent groups on the benzimidazole and thioether moieties. The well-defined mechanism of action, targeting the highly conserved β -tubulin protein, provides a solid foundation for the rational design of new and more potent derivatives. Further research, including comprehensive comparative studies against a wider range of fungi and commercial fungicides, is warranted to fully elucidate the potential of this chemical class in agriculture and medicine.

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